(3-Fluorophenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate
Description
The compound (3-Fluorophenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate features a pyrazole core substituted with a formyl group at position 4 and methyl groups at positions 3 and 3. A propanoate linker connects the pyrazole to a 3-fluorophenylmethyl ester group. This structure combines a reactive aldehyde (for further functionalization) with a fluorinated aromatic moiety, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.
The synthesis of related pyrazole-carboxaldehydes, as described in , involves key steps such as Vilsmeier–Haack formylation and esterification . For instance, methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate (a structural analog lacking the fluorophenyl group) is synthesized via formylation of a pyrazole intermediate using POCl₃/DMF, followed by ester hydrolysis . The introduction of the 3-fluorophenylmethyl ester likely follows similar esterification or transesterification protocols.
Properties
IUPAC Name |
(3-fluorophenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-11-15(9-20)12(2)19(18-11)7-6-16(21)22-10-13-4-3-5-14(17)8-13/h3-5,8-9H,6-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFZFSDJGDNNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)OCC2=CC(=CC=C2)F)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Fluorophenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing various research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: CHFNO
- Molecular Weight: 293.28 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives against resistant bacterial strains. Specifically, compounds similar to this compound have demonstrated significant inhibitory effects on drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 0.39 μg/mL, indicating potent antimicrobial activity .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.39 |
| Compound B | Acinetobacter baumannii | 0.39 |
The mechanism through which these pyrazole derivatives exert their antimicrobial effects often involves disruption of bacterial membranes. This was assessed using the SYTO-9/propidium iodide assay, which indicated that the compounds could compromise membrane integrity, leading to bacterial cell death .
Cytotoxicity Studies
In addition to their antimicrobial properties, these compounds have been evaluated for cytotoxicity against human cell lines. Results indicated that they exhibit low toxicity at concentrations effective against bacteria, making them promising candidates for further development in therapeutic applications .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Vilsmeier-Haack reaction has been employed successfully in synthesizing related pyrazole derivatives, highlighting the versatility of this method in generating biologically active compounds .
Case Studies
Several case studies have documented the biological activity of pyrazole derivatives:
-
Case Study 1: Antibacterial Efficacy
- Researchers synthesized a series of pyrazole derivatives and tested their antibacterial activity against various strains. The results indicated that modifications in the pyrazole structure significantly influenced antibacterial potency.
-
Case Study 2: Structure-Activity Relationship (SAR)
- A comprehensive SAR analysis was conducted on pyrazole derivatives, revealing that the presence of specific substituents (e.g., fluorine atoms) enhances biological activity.
Comparison with Similar Compounds
Key Observations :
- The fluorophenylmethyl ester in the target compound introduces steric bulk and electronic effects (via the electron-withdrawing fluorine) absent in the methyl ester analog. This may alter solubility and reactivity in downstream applications.
- Unlike 2-(pyrazol-1-yl)ethanol derivatives, which fail to undergo Vilsmeier–Haack formylation and instead form chlorinated byproducts , the propanoate linker in the target compound and its methyl analog permits successful formylation.
Physicochemical Properties
The free aldehyde in 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde offers higher reactivity but lower stability under aqueous conditions.
Electronic Effects: Fluorine’s electronegativity may polarize the ester group, influencing hydrolysis rates. Non-fluorinated esters (e.g., methyl ester analog) are likely more prone to enzymatic or alkaline hydrolysis.
Thermal Stability :
- The N-chloroethyl analog’s chlorine substituent may reduce thermal stability compared to the fluorophenylmethyl and methyl esters.
Functional Versatility
- Aldehyde Reactivity : All compounds retain the 4-formyl group, enabling condensation reactions (e.g., hydrazone or imine formation) for synthesizing heterocycles or bioconjugates.
- Ester Modifications : The fluorophenylmethyl ester can undergo nucleophilic aromatic substitution (e.g., with amines or thiols), offering pathways absent in the methyl ester analog.
Research Implications
- Drug Development: The fluorophenyl group may improve pharmacokinetic profiles (e.g., extended half-life) compared to non-fluorinated analogs.
- Material Science : Enhanced lipophilicity could make the target compound useful in hydrophobic coatings or polymer precursors.
- Synthetic Limitations: The propensity of ethanol-linked pyrazoles (e.g., 2-(pyrazol-1-yl)ethanol) to form chlorinated byproducts underscores the importance of linker selection in designing pyrazole-carboxaldehyde derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
